3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one
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Overview
Description
3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[33]heptan-2-yl}propan-1-one is a complex organic compound featuring a thiophene ring, a spirocyclic structure, and a ketone functional group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter (gat) . These targets play crucial roles in neuronal signaling and function.
Mode of Action
The compound’s interaction with its targets leads to changes in neuronal signaling. It has been suggested that the compound may exert its effects by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition can alter the excitability of neurons and influence neurotransmission.
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal signaling due to the inhibition of voltage-gated sodium and calcium channels . These changes could potentially alter various neurological processes, although the specific effects would depend on the precise context of the compound’s use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the spirocyclic structure through a series of cyclization reactions. The ketone functional group is then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The spirocyclic structure is of particular interest due to its presence in many bioactive natural products.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The structural features of the compound make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-thienyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one: Similar structure but with a different thiophene substitution pattern.
3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}butan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
The uniqueness of 3-(3-methylthiophen-2-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one lies in its specific substitution pattern and the presence of both a thiophene ring and a spirocyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-9-10-23-18(15)7-8-19(22)21-13-20(14-21)11-17(12-20)16-5-3-2-4-6-16/h2-6,9-10,17H,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVYSNHNHFETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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